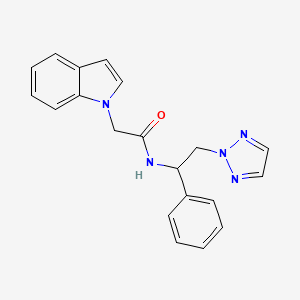

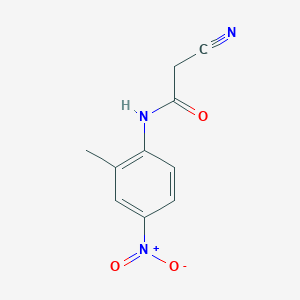

2-(1H-indol-1-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of various indole acetamide derivatives has been a subject of interest due to their potential pharmacological activities. For instance, the synthesis of novel 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-(substituted phenyl)acetamides showed promising antidepressant activity, as evidenced by the tail suspension test in mice . Similarly, the synthesis of N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole involved the reaction of N-(2-Aminophenyl)-2-(4-chlorophenoxy)acetamide with 1H-indole-2-carboxylic acid, indicating a multi-step process to achieve the desired compound . Another study reported the synthesis of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives through a condensation reaction, which were then evaluated for their antioxidant activity .

Molecular Structure Analysis

The molecular structure of indole acetamide derivatives has been characterized using various spectroscopic techniques. For example, the anti-inflammatory indole acetamide derivative was characterized by MS, FT-IR, 1H NMR, 13C NMR, UV-visible, and elemental analysis . The three-dimensional structure was further confirmed using single crystal X-ray diffraction studies. The geometry optimization and vibrational analysis were performed using density functional theory calculations, which helped in understanding the electronic charge transfer within the molecule .

Chemical Reactions Analysis

The chemical reactivity of indole acetamide derivatives can be inferred from the synthesis methods and the biological activities they exhibit. The synthesis often involves condensation reactions, as seen in the preparation of antioxidant indole acetamide derivatives . The biological activities, such as anti-inflammatory, antidepressant, and antimicrobial effects, suggest that these compounds can interact with biological targets through various chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole acetamide derivatives are closely related to their structure and have been studied using computational methods and spectroscopic analyses. The HOMO-LUMO analysis provides insights into the electronic properties, while Hirshfeld surface analysis and energy frameworks help in understanding the intermolecular interactions and stability of the compounds . The antimicrobial, antidepressant, and anticonvulsant activities of these compounds also suggest that their physical and chemical properties are conducive to crossing biological membranes and interacting with specific receptors or enzymes .

Applications De Recherche Scientifique

Triazole Derivatives and Their Applications

Triazoles are a class of heterocyclic compounds that have been extensively studied for their pharmaceutical potential. They exhibit a broad spectrum of biological activities, making them valuable in drug development. Triazole derivatives, including the 1H-1,2,3-triazole and 2H-1,2,3-triazole families, have been explored for anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The versatility of the triazole ring allows for structural variations leading to significant pharmacological interest (Ferreira et al., 2013). These compounds are subjects of patents and clinical studies, reflecting ongoing interest in their development for therapeutic applications.

Indole Derivatives in Medicinal Chemistry

Indole derivatives are another class of compounds with significant biological and pharmacological activities. They have been utilized in medicinal chemistry for their potential in treating various diseases. Indoles are known for their roles in developing drugs with antifungal, antioxidant, and anti-inflammatory activities. Research on indole derivatives focuses on enhancing their pharmacokinetic profiles and reducing toxicity, aiming to produce safer and more effective therapeutic agents (Ohloblina, 2022).

Propriétés

IUPAC Name |

2-indol-1-yl-N-[1-phenyl-2-(triazol-2-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O/c26-20(15-24-13-10-17-8-4-5-9-19(17)24)23-18(14-25-21-11-12-22-25)16-6-2-1-3-7-16/h1-13,18H,14-15H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNVIHNHJWNVPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CN3C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]but-2-ynamide](/img/structure/B2541896.png)

![3-propyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2541900.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2541906.png)

![5-(pyridin-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2541907.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2541909.png)

![Benzo[B]thiophene-7-carboxamide](/img/structure/B2541917.png)